1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-

Catalog No.
S14734916
CAS No.
M.F
C17H17N3O2S
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylme...

Product Name

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-

IUPAC Name

1-(benzenesulfonyl)-3-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-5-amine

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C17H17N3O2S/c18-14-9-16-13(8-12-6-7-12)11-20(17(16)19-10-14)23(21,22)15-4-2-1-3-5-15/h1-5,9-12H,6-8,18H2

InChI Key

DVFWISGNUAMXHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CN(C3=C2C=C(C=N3)N)S(=O)(=O)C4=CC=CC=C4

3-(Cyclopropylmethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is an advanced, orthogonally protected 7-azaindole building block primarily utilized in the synthesis of targeted kinase inhibitors, including JAK and FLT3 modulators. It features a pre-installed 3-(cyclopropylmethyl) lipophilic motif and an N1-phenylsulfonyl protecting group, leaving the 5-amino position free for immediate amide coupling or Buchwald-Hartwig amination. For process chemists and medicinal chemistry procurement, sourcing this late-stage intermediate bypasses the notoriously low-yielding C3-alkylation and N1-protection steps required when starting from basic azaindole cores, offering a streamlined, high-yield vector into high-value pharmaceutical libraries [1].

Attempting to substitute this specific building block with the generic 1H-pyrrolo[2,3-b]pyridin-5-amine or its 3-bromo analog introduces severe synthetic bottlenecks that impact procurement timelines. Direct alkylation of the unprotected azaindole core often results in poor regioselectivity (N1 vs. C3 alkylation), while attempting sp3-sp2 cross-coupling of a cyclopropylmethyl group onto a 3-bromo-azaindole is plagued by beta-hydride elimination and low conversion rates. Furthermore, the absence of the N1-phenylsulfonyl protecting group leaves the highly nucleophilic pyrrole nitrogen susceptible to off-target reactions during subsequent functionalization of the 5-amino group, forcing process chemists to add costly and time-consuming protection/deprotection cycles that reduce overall throughput [1].

Step Economy via Pre-Installed C3-Alkyl Motif

Synthesizing the 3-(cyclopropylmethyl) moiety from a baseline 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine typically requires a 3-step sequence (C3-formylation, Wittig olefination, and hydrogenation), which suffers from cumulative yield attrition. Procuring the pre-functionalized 3-(cyclopropylmethyl) compound bypasses this sequence entirely. Comparative synthetic route analyses indicate that utilizing the pre-installed sp3-alkyl scaffold improves the overall yield of the final functionalized API by eliminating the ~40-50% mass loss typically incurred during the multi-step C3-derivatization of the unsubstituted precursor [1].

Evidence DimensionCumulative yield of C3-cyclopropylmethyl installation
Target Compound DataPre-installed (100% retention of starting mass for subsequent steps)
Comparator Or Baseline1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (baseline)
Quantified DifferenceEliminates 3 synthetic steps and ~40-50% cumulative yield loss
ConditionsStandard multi-step C3-functionalization (formylation/olefination/reduction) vs. direct procurement

Procuring the pre-installed C3-alkyl intermediate directly accelerates API synthesis and significantly reduces raw material waste during scale-up.

Chemoselective 5-Amino Functionalization via N1-Protection

The presence of the N1-phenylsulfonyl group is critical for directing reactivity exclusively to the 5-amino position. When utilizing unprotected 3-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine in Buchwald-Hartwig aminations or aggressive electrophilic amide couplings, competitive reaction at the N1 pyrrole nitrogen can reduce the yield of the desired 5-N-functionalized product to below 60%, generating difficult-to-separate N1/N5-bis-adducts. The N1-phenylsulfonyl group strongly withdraws electron density and sterically blocks the pyrrole nitrogen, ensuring >95% chemoselectivity for 5-amino derivatization [1].

Evidence DimensionChemoselectivity for 5-amino functionalization
Target Compound Data>95% selectivity for N5-derivatization
Comparator Or BaselineUnprotected 3-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Quantified DifferencePrevents ~40% yield loss to N1/N5-bis-adduct formation
ConditionsElectrophilic amide coupling or Pd-catalyzed amination conditions

Ensures high-purity product profiles and simplifies downstream chromatographic purification by preventing off-target N1-reactions.

Enhanced Organic Solubility for Processability

Unprotected 7-azaindoles are notorious for their high polarity and strong intermolecular hydrogen bonding, which often results in poor solubility in standard organic solvents like dichloromethane (DCM) or ethyl acetate, complicating liquid-liquid extractions. The introduction of the bulky, lipophilic N1-phenylsulfonyl and 3-(cyclopropylmethyl) groups disrupts this hydrogen bonding network. This modification increases the solubility of the intermediate in DCM by more than 5-fold compared to the unprotected core, allowing for higher concentration reaction streams and more efficient organic phase extractions during process scale-up [1].

Evidence DimensionSolubility in halogenated organic solvents (e.g., DCM)
Target Compound DataHigh solubility (enabling >0.5 M reaction concentrations)
Comparator Or BaselineUnprotected 1H-pyrrolo[2,3-b]pyridin-5-amine
Quantified Difference>5-fold increase in organic solubility
ConditionsStandard ambient temperature dissolution in dichloromethane

Higher organic solubility allows for more concentrated reaction mixtures, reducing solvent waste and improving throughput in industrial reactors.

Late-Stage Diversification of Kinase Libraries

The free 5-amino group serves as an ideal vector for generating libraries of amide or urea-based kinase inhibitors (e.g., targeting JAK3 or FLT3), while the pre-installed C3 and N1 groups remain stable under standard coupling conditions [1].

Scale-Up Synthesis of sp3-Rich Azaindole Therapeutics

For process chemistry campaigns requiring the C3-cyclopropylmethyl pharmacophore, this intermediate avoids the scale-limiting bottlenecks of late-stage sp3-sp2 cross-coupling or multi-step olefination/reduction sequences [1].

Orthogonal Deprotection Workflows

The N1-phenylsulfonyl group can be cleanly removed under basic conditions (e.g., NaOH or TBAF) after the 5-amino group has been fully functionalized, making it perfectly suited for multi-step synthetic routes that require orthogonal protecting group strategies [1].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

327.10414797 g/mol

Monoisotopic Mass

327.10414797 g/mol

Heavy Atom Count

23

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